Acid Red 26

Descripción general

Descripción

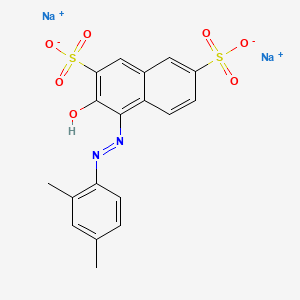

Acid Red 26, also known as Ponceau 2R, is a synthetic azo dye widely used in various industries. It is a disodium salt of 3-hydroxy-4-(2,4- and 2,6-xylylazo)-2,7-naphthalenedisulfonic acid. This compound is known for its vibrant red color and is commonly used as a colorant in food, cosmetics, and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 26 involves the diazotization of xylyl amine followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and is carried out at low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH and temperature, and the use of efficient mixing techniques to facilitate the coupling reaction. The final product is then purified through filtration and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Acid Red 26 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction reactions.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Products include sulfonated naphthoquinones.

Reduction: Products include xylyl amines and naphthylamines.

Substitution: Various alkylated and arylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Applications Overview

- Textile Industry

- Acid Red 26 is primarily used as a dye for textiles, providing bright red shades. Its application is significant in dyeing processes for wool, silk, and nylon.

- Fastness Properties :

- Light Fastness: ISO rating of 3-4

- Washing Fastness: ISO rating of 3-4

- Perspiration Fastness: ISO rating of 5

- Data Table :

| Property | Rating (ISO) | Rating (AATCC) |

|---|---|---|

| Light Fastness | 3-4 | 4 |

| Washing Fastness | 3-4 | 2 |

| Perspiration Fastness | 5 | 2-3 |

- Food Industry

-

Pharmaceuticals

- In pharmaceutical applications, this compound serves as a biological stain and is used in the identification of certain compounds.

- It has been employed in research to study the degradation of azo dyes under photocatalytic conditions, highlighting its environmental impact and potential for degradation into less harmful substances .

Toxicological Studies

Research has shown that this compound can induce oxidative stress and developmental abnormalities in model organisms like zebrafish. The compound has been classified as a carcinogenic dye under European standards due to insufficient toxicity data .

Environmental Studies

Recent studies have explored the photocatalytic degradation of this compound in wastewater treatment processes. The findings suggest that this compound can be effectively degraded using UV light and specific catalysts, demonstrating its potential for environmental remediation .

Case Studies

-

Case Study on Textile Dyeing

- A textile manufacturer used this compound for dyeing wool fabrics. The study assessed the fastness properties and found that while the dye provided excellent coloration, it also raised concerns regarding water pollution due to its release during washing processes.

- Aquatic Toxicity Assessment

- Wastewater Treatment Research

Mecanismo De Acción

The mechanism of action of Acid Red 26 primarily involves its interaction with various molecular targets through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or solubility. In biological systems, this compound can bind to proteins and nucleic acids, affecting their function and structure .

Comparación Con Compuestos Similares

Acid Red 87: Another azo dye with similar applications but different molecular structure.

Acid Orange 7: A related azo dye used in similar industries but with an orange hue.

Acid Blue 9: A dye with a similar sulfonic acid group but different chromophore, resulting in a blue color.

Uniqueness of Acid Red 26:

Color Intensity: this compound is known for its vibrant and stable red color, making it highly desirable in applications requiring strong color.

Versatility: It can be used in a wide range of pH conditions, making it suitable for various industrial and research applications.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Acid Red 26’s structural properties?

- Methodological Answer : Use UV-Vis spectroscopy to analyze its absorption maxima (e.g., peak at 505–515 nm in aqueous solutions) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like sulfonic acid and azo bonds. Pair with nuclear magnetic resonance (NMR) for structural confirmation, particularly to resolve ambiguities in isomer identification .

Q. How can researchers determine the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to track intermediate products during degradation. Kinetic studies using pseudo-first-order models can quantify reaction rates, while density functional theory (DFT) simulations predict bond cleavage sites and degradation mechanisms .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Standardize reaction conditions (e.g., pH, temperature, and molar ratios) using controlled batch synthesis. Validate purity via thin-layer chromatography (TLC) and elemental analysis. Document deviations in side reactions (e.g., incomplete diazotization) and their mitigation strategies .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound’s photocatalytic degradation parameters?

- Methodological Answer : Design a fractional factorial experiment to screen variables (e.g., catalyst load, pH, light intensity). Use a central composite design (CCD) in RSM to model interactions and identify optimal conditions. Validate predictions experimentally and apply ANOVA to assess model significance .

Q. What statistical approaches resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct meta-analysis to harmonize datasets, accounting for variables like exposure duration, organism models, and solvent systems. Apply mixed-effects models to quantify heterogeneity and identify confounding factors (e.g., impurity profiles or assay sensitivity) .

Q. How should researchers design experiments to assess this compound’s photostability across environmental matrices?

- Methodological Answer : Simulate natural conditions using solar simulators with controlled UV intensity. Test matrices (e.g., freshwater, soil) spiked with this compound, and monitor degradation via HPLC-UV. Include controls for abiotic factors (e.g., pH, dissolved oxygen) and apply Weibull kinetics to model half-life variability .

Q. What advanced techniques validate the interaction between this compound and biomacromolecules (e.g., proteins)?

- Methodological Answer : Use fluorescence quenching assays to study binding constants and thermodynamic parameters (ΔH, ΔS). Complement with circular dichroism (CD) spectroscopy to detect conformational changes in proteins and molecular docking simulations to predict binding sites .

Q. Data Analysis & Validation

Q. How can researchers ensure statistical rigor in validating this compound’s analytical detection limits?

- Methodological Answer : Calculate limits of detection (LOD) and quantification (LOQ) via calibration curves using ICH Q2(R1) guidelines. Perform inter-day and intra-day precision tests with coefficient of variation (CV) thresholds <5%. Use Grubbs’ test to identify outliers in replicate analyses .

Q. What strategies address batch-to-batch variability in ecotoxicological studies of this compound?

- Methodological Answer : Implement randomized block designs to account for environmental variability. Use ANOVA with post-hoc Tukey tests to compare batch effects. Normalize data to internal standards (e.g., reference toxins) and report confidence intervals for LC50 values .

Q. Ethical & Interdisciplinary Considerations

Q. How should ethical guidelines shape in vivo studies of this compound’s chronic toxicity?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Use minimum sample sizes justified by power analysis. Include humane endpoints and third-party ethical review boards to assess protocols, particularly for long-term exposure models .

Q. What cross-disciplinary frameworks integrate chemical analysis and ecotoxicology for this compound risk assessment?

- Methodological Answer : Combine fate-and-transport modeling (e.g., USEtox) with mesocosm experiments to predict environmental persistence. Pair HPLC-MS quantification of this compound in field samples with biomarker assays (e.g., glutathione S-transferase activity in bioindicators) .

Propiedades

IUPAC Name |

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUHOIWLFSTHJN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021228 | |

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-53-3 | |

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.